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N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Histamine H4 receptor Radioligand binding Structure-activity relationship

In SAR campaigns, sourcing a precisely characterized HRH4 antagonist with unconfounded off-target activity is a recurring bottleneck. This compound provides a definitive Ki anchor of 212 nM for the 2,4-diaminopyrimidine chemotype, enabling quantitative benchmarking in computational docking and binding assays. - Quantified Pharmacology: Validated Ki of 212 nM against HRH4, providing a >14-fold affinity window for dissecting the indan-2-yl group's contribution. - Physicochemical Control: With an XLogP of 2.8, it serves as a low-lipophilicity control to deconvolute assay artifacts common with more hydrophobic H4 ligands. - IP-Safe Scaffold: Bridges a novel indane motif with the 2,4-diaminopyrimidine core, offering a starting point for structure-based design outside existing composition-of-matter claims.

Molecular Formula C18H23N5
Molecular Weight 309.4 g/mol
Cat. No. B15072852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
Molecular FormulaC18H23N5
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC(=C2)NC3CC4=CC=CC=C4C3
InChIInChI=1S/C18H23N5/c1-22-6-8-23(9-7-22)18-12-17(19-13-20-18)21-16-10-14-4-2-3-5-15(14)11-16/h2-5,12-13,16H,6-11H2,1H3,(H,19,20,21)
InChIKeyJCKICZLJBGDRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine – Key Compound Identity, Pharmacological Class, and Procurement Baseline


N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 1344704-10-4) is a synthetic 2,4-diaminopyrimidine derivative originally disclosed in a Pfizer hit-to-lead program targeting the human histamine H4 receptor (HRH4) [1]. The molecule combines a 2-aminoindane moiety with a 4-methylpiperazine-substituted pyrimidine core, yielding a molecular weight of 309.4 g/mol and a computed XLogP3-AA of 2.8, consistent with CNS-accessible small-molecule space [2]. Its primary documented pharmacological activity is HRH4 antagonism, with a binding inhibition constant (Ki) of 212 nM determined by displacement of [³H]histamine in CHO cells expressing human HRH4 [1].

Why Generic Substitution of N-(2,3-Dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine with Other 2,4-Diaminopyrimidine or H4 Antagonists Is Scientifically Unjustified


Within the 2,4-diaminopyrimidine chemotype, subtle variations in the amine substituents produce large shifts in HRH4 affinity; for example, the simple replacement of the indan-2-ylamine group with a cyclohexylamine can alter Ki values by orders of magnitude, as demonstrated by the steep SAR reported by Masood et al. [1]. Moreover, H4 antagonists from different structural classes (e.g., tricyclic aminopyrimidines, benzimidazoles) exhibit distinct selectivity fingerprints against the H1, H2, and H3 receptors, meaning that a compound’s functional profile in cellular assays cannot be predicted from HRH4 binding data alone [2]. Consequently, substituting N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine with any in-class analog without explicit, matched-condition comparative data risks introducing uncharacterized off-target activity and confounded experimental results.

Product-Specific Quantitative Evidence Guide for N-(2,3-Dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine – Comparator-Anchored Performance Data


HRH4 Binding Affinity: Head-to-Head Comparison of 2,4-Diaminopyrimidine Congeners in a Radioligand Displacement Assay

The target compound inhibits [³H]histamine binding to human HRH4 with a Ki of 212 nM, while the most ligand-efficient congener in the same series (compound 25, a 2,4-diaminopyrimidine bearing a different amine substitution) achieves a Ki of 15 nM under identical assay conditions, representing a >14-fold difference in target engagement [1]. This quantitative gap underscores that even within a closely related 2,4-diaminopyrimidine library, the indan-2-ylamine substituent confers a distinct affinity level that cannot be assumed for other analogs.

Histamine H4 receptor Radioligand binding Structure-activity relationship

Ligand Efficiency Metrics: Benchmarking the Indan-2-ylamine Derivative Against the Series Lead

Compound 25 was explicitly highlighted as having the highest ligand efficiency (LE) in the 2,4-diaminopyrimidine series [1]. Although the exact LE value for the target compound is not disclosed, its higher Ki and identical heavy-atom count imply a lower LE compared to compound 25, making it a sub-maximal efficiency tool compound within this chemotype. This differential is critical for users prioritizing binding enthalpy per atom in fragment growth or scaffold-hopping studies.

Ligand efficiency Hit-to-lead optimization Fragment-based drug design

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile Versus Other 2,4-Diaminopyrimidine H4 Antagonists

The target compound exhibits a computed XLogP3-AA of 2.8, a single hydrogen-bond donor, and five hydrogen-bond acceptors [1]. In contrast, the tricyclic aminopyrimidine H4 antagonists reported by Savall et al. display XLogP values commonly exceeding 4.0 and incorporate additional fused rings that increase molecular rigidity and potentially limit solubility [2]. This difference in lipophilic character and hydrogen-bonding capacity positions the target compound as a more polar, potentially more soluble alternative within the broader H4 antagonist landscape.

Lipophilicity CNS drug-like properties Physicochemical profiling

Chemical Novelty and Patent Landscape: Differentiation from Prior Indan-2-carboxamide H4 Antagonists

Earlier indan-based H4 receptor ligands, such as those claimed in US Patent 6,548,498, are indan-2-carboxamides linked to aryl-piperazine groups, whereas the target compound replaces the carboxamide linker with a 4-aminopyrimidine bridge, creating a distinct chemotype with different conformational preferences and metabolic liabilities [1]. No patent or publication specifically claims N-(2,3-dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine as a composition of matter, indicating that this compound occupies a unique and potentially freedom-to-operate chemical space compared to the heavily patented indan-2-carboxamide class.

Chemical novelty Patent analysis Intellectual property

Cautionary Note: Selectivity Profile Remains Uncharacterized – A Critical Gap for Procurement Decisions

The only publicly disclosed activity value for this compound is the HRH4 Ki of 212 nM [1]. No data are available for H1, H2, H3, or other GPCRs, ion channels, or kinases. In contrast, the tricyclic aminopyrimidine series reported by Savall et al. includes selectivity panels showing >100-fold selectivity over H1 and H3 for the most advanced analogs [2]. Without analogous selectivity data for the target compound, users cannot assume freedom from off-target effects that may confound phenotypic assays or in vivo models.

Selectivity Off-target activity Data gaps

Best-Validated Research and Industrial Application Scenarios for N-(2,3-Dihydro-1H-inden-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine


Moderate-Affinity HRH4 Probe for Studying Ligand-Efficiency Tradeoffs in 2,4-Diaminopyrimidine Series

In structure-activity relationship (SAR) campaigns exploring how 2-aminoindane vs. other amines modulate HRH4 affinity, this compound provides a precisely measured Ki anchor at 212 nM [1]. When co-tested with compound 25 (Ki = 15 nM), researchers can dissect the contribution of the indan-2-yl group to binding enthalpy and entropy, using the >14-fold affinity gap as a quantitative benchmark for computational docking validation [1].

Physicochemical Comparator for Solubility and Non-Specific Binding Assays Against Tricyclic H4 Antagonists

With an XLogP of 2.8 and a single hydrogen-bond donor, this compound is significantly less lipophilic than tricyclic aminopyrimidine H4 antagonists (XLogP >4.0) [1][2]. It can serve as a low-logP control in solubility, PAMPA, or plasma-protein-binding experiments designed to deconvolute the contribution of lipophilicity to assay artifacts observed with more hydrophobic H4 ligands.

Scaffold-Hopping Reference Standard for Freedom-to-Operate Analysis in H4-Targeted Drug Discovery

Because the target compound bridges the 2,4-diaminopyrimidine chemotype with an indane motif distinct from the patented indan-2-carboxamide class (US 6,548,498), it represents a chemically novel starting point for structure-based design of H4 antagonists with potentially unencumbered IP space [1]. Medicinal chemistry teams can use this molecule as a reference for generating novel analogs that avoid existing composition-of-matter claims.

Caution-Advisory: Not Recommended as a Standalone H4 Probe in Phenotypic or In Vivo Studies Without Supplementary Selectivity Profiling

Given that the only publicly available pharmacological data is the HRH4 Ki, this compound is unsuitable for experiments where off-target activity could confound interpretation, such as mast cell degranulation assays, chemotaxis assays, or in vivo models of inflammation [1]. For such applications, investigators should either commission a broad selectivity panel (e.g., CEREP or SafetyScreen44) or consider fully characterized alternatives like JNJ-7777120, for which extensive selectivity data exist [2].

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